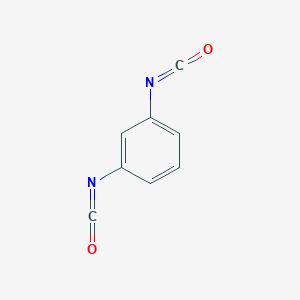

1,3-Phenylene diisocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511721. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-diisocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHSXKTVMPXHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Record name | 1,3-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044792 | |

| Record name | 1,3-Diisocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an irritating odor; [Alfa Aesar MSDS] | |

| Record name | 1,3-Phenylene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-61-5 | |

| Record name | 1,3-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18127 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Phenylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diisocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Phenylene diisocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Diisocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIISOCYANATOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B44H9MFH1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Phenylene diisocyanate synthesis mechanism

An In-depth Technical Guide on the Synthesis Mechanism of 1,3-Phenylene Diisocyanate

Introduction

This compound (PDI) is an aromatic diisocyanate characterized by the chemical formula C₆H₄(NCO)₂. It serves as a crucial monomer in the synthesis of high-performance polyurethane materials. The arrangement of the isocyanate groups in the meta-position on the phenyl ring imparts specific structural properties to the resulting polymers. The synthesis of PDI, like other isocyanates, is dominated by the phosgenation of the corresponding diamine, in this case, 1,3-diaminobenzene (also known as m-phenylenediamine).[1][2] However, due to the extreme toxicity of phosgene gas, significant research has been directed towards developing safer, non-phosgene alternative routes.[3][4] This guide provides a detailed examination of the core synthesis mechanisms, experimental protocols, and quantitative data for both phosgene and non-phosgene pathways.

Phosgene-Based Synthesis of this compound

The reaction of an amine with phosgene remains the most significant industrial method for producing isocyanates.[5] This process is typically conducted in two stages, often referred to as "cold phosgenation" and "hot phosgenation," to manage the highly exothermic initial reaction and drive the subsequent conversion to the diisocyanate.[5][6]

Overall Reaction and Mechanism

The synthesis begins with the reaction of 1,3-diaminobenzene with an excess of phosgene (COCl₂) in an inert solvent, such as o-dichlorobenzene or toluene.[5][7]

The reaction proceeds through several key steps:

-

Formation of Carbamoyl Chloride and Amine Hydrochloride : In the initial, low-temperature stage (<70°C), one of the amine groups reacts with phosgene to form a carbamoyl chloride intermediate. Simultaneously, the hydrogen chloride (HCl) released reacts with another molecule of the diamine to form an amine hydrochloride salt, which often precipitates from the solution.[6][8]

-

Conversion to Diisocyanate : In the second, high-temperature stage (100-200°C), the carbamoyl chloride eliminates HCl to form the first isocyanate group. The amine hydrochloride salt also reacts with additional phosgene to form more carbamoyl chloride, which then converts to the second isocyanate group.[5][6] Driving off the HCl byproduct is crucial for pushing the reaction equilibrium towards the final diisocyanate product.

References

- 1. poliuretanos.com.br [poliuretanos.com.br]

- 2. 1,3-Diaminobenzene(108-45-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]

- 5. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 6. US7504533B2 - Process for the production of isocyanates - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 1,3-Phenylene diisocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Phenylene diisocyanate (PDI) is an aromatic diisocyanate characterized by the presence of two isocyanate (-NCO) functional groups attached to a benzene ring at the meta positions. Its chemical formula is C₈H₄N₂O₂. PDI is a highly reactive compound primarily used as a monomer in the synthesis of polyurethanes and other polymers. Its rigid aromatic structure imparts specific properties to the resulting polymers, such as high thermal stability and hardness. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and safety information pertinent to a laboratory setting.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1] It is soluble in hot benzene and hydrolyzes in water.[2]

Quantitative Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₂ | |

| Molecular Weight | 160.13 g/mol | |

| Melting Point | 49-51 °C | [2] |

| Boiling Point | 121 °C at 25 mmHg | [2] |

| Density | 1.17 g/cm³ | [3] |

| Flash Point | 113 °C (closed cup) | [4] |

| Vapor Pressure | <0.01 mmHg at 20 °C (for 1,4-isomer) | [5] |

Reactivity and Hazardous Properties

This compound is a highly reactive molecule due to the presence of the electrophilic carbon atoms in the isocyanate groups. It readily reacts with nucleophiles in exothermic reactions.[6]

Reactivity Profile

The isocyanate groups of 1,3-PDI are highly susceptible to nucleophilic attack. Key reactions include:

-

With Alcohols: Forms urethanes, the basis for polyurethane synthesis.

-

With Amines: Forms ureas.

-

With Water: Reacts to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This reaction can cause pressure buildup in sealed containers.[6]

-

With Carboxylic Acids: Can form amides and carbon dioxide.

-

Self-Polymerization: Can undergo self-polymerization, especially at elevated temperatures or in the presence of catalysts, to form dimers (uretdiones) and trimers (isocyanurates).

Acids and bases can catalyze the polymerization of isocyanates.[6] Reactions with strong oxidizing agents, alkali metals, and peroxides can be vigorous and release significant heat.[6]

Hazardous Decomposition

When heated to decomposition, this compound can emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[2]

Health Hazards

This compound is classified as toxic and a sensitizer at very low concentrations.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. The respiratory system is a primary target organ.[4]

Experimental Protocols

Due to its high reactivity and toxicity, handling this compound requires strict adherence to safety protocols in a well-ventilated laboratory, preferably within a fume hood.

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield. A respirator with a suitable cartridge for organic vapors and isocyanates should be used.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[6] Refrigeration at 2-8°C is recommended.

-

Incompatibilities: Avoid contact with water, alcohols, amines, acids, bases, strong oxidizing agents, and metals.[6]

Synthesis of a Polyurethane Foam (General Procedure)

This protocol provides a general method for the synthesis of a polyurethane foam. The specific ratios of reactants will determine the properties of the final polymer.

Materials:

-

This compound (PDI)

-

A polyol (e.g., polyethylene glycol, polypropylene glycol)

-

A catalyst (e.g., dibutyltin dilaurate)

-

A blowing agent (e.g., water or a low-boiling-point solvent)

-

A surfactant (e.g., a silicone-based surfactant)

-

Anhydrous solvent (e.g., toluene, if required)

Procedure:

-

In a clean, dry reaction vessel equipped with a mechanical stirrer and under a nitrogen atmosphere, add the polyol, surfactant, and blowing agent.

-

Stir the mixture to ensure homogeneity.

-

In a separate, dry container, dissolve the this compound in an anhydrous solvent if necessary.

-

Slowly add the diisocyanate solution to the polyol mixture while stirring vigorously.

-

Add the catalyst to the reaction mixture.

-

Continue stirring until the mixture becomes creamy and starts to expand.

-

Pour the reacting mixture into a mold and allow it to cure at the specified temperature.

-

The foam should be allowed to post-cure for a period to ensure complete reaction of the isocyanate groups.

Determination of Isocyanate (NCO) Content by Titration

This method is used to determine the percentage of reactive isocyanate groups in a sample.

Principle: The isocyanate is reacted with an excess of di-n-butylamine to form a urea. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.[7]

Reagents:

-

Di-n-butylamine solution in a suitable anhydrous solvent (e.g., toluene)

-

Standardized hydrochloric acid solution (e.g., 1 M)

-

Indicator solution (e.g., bromophenol blue) or a pH electrode for potentiometric titration

-

Anhydrous solvent (e.g., toluene, acetone)

Procedure:

-

Accurately weigh a sample of the isocyanate-containing material into a dry Erlenmeyer flask.

-

Add a known excess volume of the di-n-butylamine solution to the flask.

-

Stopper the flask and allow the reaction to proceed for a specified time (e.g., 15-30 minutes) with occasional swirling.

-

Add a suitable solvent (e.g., isopropanol) to the flask.

-

Add a few drops of the indicator solution or insert the pH electrode.

-

Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution until the endpoint is reached (indicated by a color change or a potential jump).

-

Perform a blank titration using the same procedure but without the isocyanate sample.

-

Calculate the %NCO using the following formula:

%NCO = [(V_blank - V_sample) * N * 4.202] / W_sample

Where:

-

V_blank = volume of HCl for the blank titration (mL)

-

V_sample = volume of HCl for the sample titration (mL)

-

N = normality of the HCl solution

-

4.202 = milliequivalent weight of the NCO group

-

W_sample = weight of the sample (g)

-

Spectroscopic Data

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the strong, broad absorption band due to the asymmetric stretching of the -N=C=O group, which typically appears around 2280-2240 cm⁻¹.[8]

Mass Spectrometry

The electron ionization mass spectrum of m-Phenylene diisocyanate shows a molecular ion peak (M⁺) at m/z 160. The fragmentation pattern will involve the loss of CO and other characteristic fragments of the aromatic ring.

Biological Activity and Signaling Pathways

This compound is primarily an industrial chemical and is not typically associated with specific biological signaling pathways in the context of drug development. Its biological effects are mainly related to its high reactivity, leading to non-specific reactions with biological macromolecules containing nucleophilic groups (e.g., proteins), which can trigger toxic and allergic responses.[9][10] Aromatic diisocyanates like TDI and MDI are known to be potent respiratory sensitizers, and it is expected that 1,3-PDI would exhibit similar properties.[9] There is no evidence in the reviewed literature to suggest that this compound is a targeted modulator of any specific signaling pathway.

Visualizations

Reactivity of this compound

Caption: Reactivity pathways of this compound with various nucleophiles.

Experimental Workflow for NCO Titration

Caption: Workflow for the determination of isocyanate content by back titration.

References

- 1. lcslaboratory.com [lcslaboratory.com]

- 2. This compound | 123-61-5 [chemicalbook.com]

- 3. upchemusa.com [upchemusa.com]

- 4. whitman.edu [whitman.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. xylem.com [xylem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. Biomonitoring for Occupational Exposure to Diisocyanates: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of 1,3-Phenylene Diisocyanate with Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Phenylene diisocyanate (1,3-PDI) is an aromatic diisocyanate that plays a crucial role in the synthesis of a wide range of polyurethane-based materials. The reaction of its two isocyanate (-NCO) groups with hydroxyl (-OH) moieties of alcohols is the fundamental linkage-forming reaction in polyurethane chemistry. A thorough understanding of the kinetics and mechanism of this reaction is paramount for controlling polymer structure and, consequently, the material's final properties. This technical guide provides an in-depth analysis of the reactivity of this compound with alcohols, focusing on the core principles of the reaction, quantitative kinetic data, and detailed experimental protocols for its study.

Core Concepts of Reactivity

The reaction between an isocyanate and an alcohol results in the formation of a urethane linkage. The fundamental mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group.

Several factors significantly influence the rate and outcome of this reaction:

-

Structure of the Alcohol: Primary alcohols are generally more reactive than secondary alcohols, which are, in turn, more reactive than tertiary alcohols. This is primarily due to steric hindrance around the hydroxyl group.

-

Structure of the Isocyanate: The electrophilicity of the isocyanate group's carbon atom is a key determinant of reactivity. Electron-withdrawing groups on the aromatic ring of 1,3-PDI would be expected to increase the reaction rate, while electron-donating groups would decrease it.

-

Differential Reactivity of Isocyanate Groups: In diisocyanates like 1,3-PDI, the two isocyanate groups may exhibit different reactivities. The electronic environment of one isocyanate group can be influenced by the reaction of the other. For meta-substituted phenylene diisocyanate (m-PDI), a study has shown a notable difference in the rate constants for the reaction of the first and second NCO groups.[1]

-

Solvent Effects: The polarity of the solvent can influence the reaction rate. Non-polar solvents can sometimes lead to faster reactions by reducing the deblocking rate in certain isocyanate reactions.

-

Catalysis: The reaction can be significantly accelerated by catalysts. Both Lewis acids (e.g., organotin compounds like dibutyltin dilaurate) and Lewis bases (e.g., tertiary amines like 1,4-diazabicyclo[2.2.2]octane, DABCO) are effective catalysts.[2] The choice of catalyst can also influence the relative reactivity of the two isocyanate groups.

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, following the Arrhenius equation.

Quantitative Kinetic Data

Quantifying the reaction kinetics of this compound with alcohols is essential for precise control over polyurethane synthesis. The following tables summarize key kinetic parameters, drawing from studies on 1,3-PDI and related aromatic isocyanates to provide a comparative overview.

Table 1: Ratio of Rate Constants for the First and Second NCO Group Reaction of Diisocyanates

| Diisocyanate | Abbreviation | Ratio of Rate Constants (k₁/k₂) |

| This compound | m-PDI | 3.07 |

Source: Adapted from a study on the kinetics of di-isocyanate reactions.[1]

Table 2: Apparent (Pseudo First-Order) Rate Coefficients for the Reaction of 1,3-Xylylene Diisocyanate (a structural isomer of 1,3-PDI) with Primary Alcohols

| Alcohol | Apparent Rate Coefficient (k_app) at 80 °C (min⁻¹) |

| 1-Propanol | 0.0166 |

| 1-Butanol | Not specified |

| 1-Pentanol | Not specified |

| 1-Hexanol | 0.0341 |

Note: These values are for 1,3-xylylene diisocyanate and are provided as an indication of the magnitude of reactivity.[3] Conditions: [1,3-XDI]₀ = 0.01 M, [Alcohol]₀ = 0.65 M in toluene.

Table 3: Activation Energies for the Reaction of Phenyl Isocyanate with Primary Alcohols

| Reaction System | Solvent | Activation Energy (Ea) (kJ/mol) |

| Phenyl isocyanate + Butanol | Xylene | 33 |

| Phenyl isocyanate + Methanol (in excess) | - | 48 |

Source: These values for a monofunctional isocyanate provide a baseline for understanding the energy barriers of the urethane reaction.[4]

Experimental Protocols

The following protocols provide detailed methodologies for studying the kinetics of the reaction between this compound and alcohols.

Protocol 1: In-Situ FT-IR Monitoring of Urethane Formation

This method allows for real-time monitoring of the disappearance of the isocyanate peak and the appearance of the urethane peak.

Materials:

-

This compound (1,3-PDI)

-

Alcohol of interest (e.g., 1-butanol, 2-butanol)

-

Anhydrous solvent (e.g., toluene, chloroform)

-

Catalyst (optional, e.g., dibutyltin dilaurate or DABCO)

-

Nitrogen gas supply

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

-

FT-IR spectrometer with an in-situ attenuated total reflectance (ATR) probe

Procedure:

-

System Setup: Assemble the reaction apparatus and ensure it is dry and purged with nitrogen. Set up the FT-IR spectrometer with the ATR probe inserted into the reaction flask.

-

Reactant Preparation: Prepare stock solutions of 1,3-PDI and the alcohol in the chosen anhydrous solvent. If a catalyst is used, prepare a separate stock solution.

-

Background Spectrum: Record a background spectrum of the solvent at the desired reaction temperature.

-

Reaction Initiation: Charge the alcohol solution to the reaction flask and allow it to reach the desired temperature under a nitrogen atmosphere. Initiate the reaction by adding the 1,3-PDI solution (and catalyst solution, if applicable) via a syringe.

-

Data Acquisition: Immediately start collecting FT-IR spectra at regular intervals (e.g., every 30-60 seconds).

-

Data Analysis: Monitor the decrease in the absorbance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the increase in the absorbance of the urethane carbonyl peak (around 1700-1730 cm⁻¹).[5] The concentration of the remaining isocyanate can be determined using a pre-established calibration curve.

-

Kinetic Analysis: Plot the concentration of the isocyanate as a function of time. From this data, the reaction order and rate constants can be determined.

Protocol 2: HPLC Analysis of Reaction Kinetics

This method involves quenching the reaction at different time points and analyzing the composition of the mixture using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound (1,3-PDI)

-

Alcohol of interest

-

Anhydrous solvent

-

Quenching agent (e.g., a primary or secondary amine like dibutylamine in a suitable solvent)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Thermostatted reaction vessel

-

Microsyringes

Procedure:

-

Reaction Setup: In a thermostatted vessel, combine the solutions of 1,3-PDI and the alcohol in the desired solvent under a nitrogen atmosphere. Start a timer at the moment of mixing.

-

Sampling and Quenching: At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a microsyringe and immediately add it to a vial containing a known excess of the quenching agent.[6] The amine will rapidly react with the unreacted isocyanate, stopping the reaction.

-

Sample Preparation for HPLC: Dilute the quenched samples with a suitable solvent (e.g., acetonitrile/water mixture) to an appropriate concentration for HPLC analysis.

-

HPLC Analysis: Inject the prepared samples into the HPLC system. The separation of reactants, products (urethane), and the quenched isocyanate derivative (a urea) can be achieved using an appropriate mobile phase gradient.

-

Quantification: Create calibration curves for the reactants and the urea derivative to quantify their concentrations in each sample.

-

Kinetic Analysis: Plot the concentration of the remaining 1,3-PDI (calculated from the amount of its urea derivative) as a function of time to determine the reaction kinetics.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the uncatalyzed reaction of an isocyanate with an alcohol, leading to the formation of a urethane.

Caption: Generalized mechanism of urethane formation.

Experimental Workflow for Kinetic Study

The diagram below outlines a typical experimental workflow for investigating the kinetics of the this compound-alcohol reaction.

Caption: Workflow for kinetic analysis of the isocyanate-alcohol reaction.

Conclusion

The reactivity of this compound with alcohols is a complex process governed by a multitude of factors. While specific quantitative data for 1,3-PDI remains somewhat limited in publicly accessible literature, the principles derived from studies of similar aromatic isocyanates provide a strong framework for understanding and predicting its behavior. By employing the detailed experimental protocols outlined in this guide, researchers can systematically investigate the kinetics of this crucial reaction, enabling the rational design and synthesis of polyurethanes with tailored properties for a wide array of applications in research, drug development, and materials science. The provided visualizations of the reaction mechanism and experimental workflow serve as valuable conceptual tools for planning and executing such studies.

References

- 1. A new method for a kinetic study of reactions between di-isocyanates and alcohols. Part 1. Symmetrical di-isocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 1,3-Phenylene Diisocyanate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Phenylene diisocyanate (1,3-PDI), also known as m-phenylene diisocyanate, is a highly reactive aromatic isocyanate crucial in the synthesis of polyurethanes, adhesives, and other polymers.[1][2] Accurate characterization of this molecule is essential for quality control, reaction monitoring, and safety. This guide provides an in-depth analysis of the core spectroscopic data for 1,3-PDI, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and visualized analysis workflows are presented to support researchers in its comprehensive characterization.

Molecular and Physical Properties

1,3-PDI is a solid at room temperature and is sensitive to moisture and heat.[1] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₄N₂O₂ | [2][3][4] |

| Molecular Weight | 160.13 g/mol | [2][4] |

| CAS Number | 123-61-5 | [3][4] |

| Appearance | White to light yellow powder or lump | [2] |

| Melting Point | 49-51 °C | [1] |

| Boiling Point | 121 °C @ 25 mmHg | [1] |

Spectroscopic Data and Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a primary technique for identifying isocyanates due to the distinct and intense absorption of the isocyanate functional group (-N=C=O).

Data Interpretation: The most prominent feature in the IR spectrum of 1,3-PDI is the strong, sharp peak corresponding to the asymmetric stretching vibration of the -N=C=O group.[5] This peak typically appears in a relatively clear region of the mid-IR spectrum, making it an excellent diagnostic marker for the presence of the isocyanate and for monitoring its consumption during polymerization reactions.[6][7] Aromatic C-H and C=C stretching vibrations are also clearly visible.

Quantitative IR Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |

| ~3080 | Medium | Aromatic C-H Stretch | Inferred |

| 2250 - 2285 | Very Strong, Sharp | -N=C=O Asymmetric Stretch | [5][7][8] |

| ~1600 | Medium-Strong | Aromatic C=C Ring Stretch | Inferred |

| ~1480 | Medium-Strong | Aromatic C=C Ring Stretch | Inferred |

| ~780 | Strong | Aromatic C-H Out-of-Plane Bend (1,3-disubstitution) | Inferred |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Setup: Use a clean, dry ATR crystal (e.g., diamond or zinc selenide). Record a background spectrum of the empty crystal.

-

Sample Preparation: Place a small amount of solid 1,3-PDI powder directly onto the ATR crystal. Apply consistent pressure using the instrument's anvil to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Cleaning: After analysis, carefully clean the ATR crystal with a suitable dry solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Given the reactivity of isocyanates, ensure no residue remains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1,3-PDI.

¹H NMR Data Interpretation: The proton NMR spectrum is expected to be complex due to the second-order coupling effects of the four aromatic protons in the 1,3-disubstituted benzene ring. The protons are anticipated to appear as a series of multiplets in the aromatic region (7.0-8.0 ppm). The chemical shifts are influenced by the electron-withdrawing nature of the isocyanate groups.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ~7.1 - 7.5 | Multiplet | 4H, Aromatic Protons | [9] |

¹³C NMR Data Interpretation: The carbon NMR spectrum will show distinct signals for the isocyanate carbons and the aromatic carbons. The isocyanate carbon (-N=C=O) is expected to have a characteristic chemical shift in the 120-135 ppm range. The aromatic region will show four distinct signals due to the molecule's symmetry.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~125 - 135 | -N=C=O Carbon | [10][11] |

| ~120 - 140 | Aromatic Carbons | [10][11] |

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Accurately weigh 10-25 mg of 1,3-PDI for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[12][13]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[13] Ensure the sample is fully dissolved; gentle vortexing may be required.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Referencing: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) is typically used for referencing. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[14]

-

Data Acquisition: Place the capped and cleaned NMR tube into the spectrometer. Acquire the spectrum after the instrument has locked on the deuterium signal and has been shimmed to optimize magnetic field homogeneity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1,3-PDI, confirming its elemental composition and structure.

Data Interpretation (Electron Ionization - EI): Electron ionization is a "hard" ionization technique that leads to significant fragmentation.[15] The mass spectrum of 1,3-PDI shows a clear molecular ion peak (M⁺) at m/z = 160, confirming its molecular weight.[4] Key fragmentation pathways involve the loss of one or both isocyanate groups (-NCO) and fragmentation of the aromatic ring.

Quantitative MS Data Summary (EI):

| m/z | Relative Intensity | Proposed Fragment Ion | Reference(s) |

| 160 | High | [C₈H₄N₂O₂]⁺ (Molecular Ion, M⁺) | [4] |

| 132 | Medium | [M - CO]⁺ | Inferred |

| 118 | Medium | [M - NCO]⁺ | Inferred |

| 104 | High | [M - 2CO]⁺ or [C₇H₄N]⁺ | [4] |

| 90 | Medium | [M - NCO - CO]⁺ | Inferred |

| 76 | High | [C₆H₄]⁺ | [16][17] |

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: For a volatile solid like 1,3-PDI, a direct insertion probe or coupling with a gas chromatograph (GC-MS) can be used.[15][18] For direct insertion, a small amount of the sample is placed in a capillary tube at the probe's tip.

-

Volatilization: The sample is heated under vacuum to enter the gas phase.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[18][19]

-

Analysis: The resulting positive ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualized Logical Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates a standardized workflow for the comprehensive spectroscopic characterization of this compound.

Key Reactivity Pathway: Hydrolysis

1,3-PDI is highly reactive towards nucleophiles, particularly water. This reaction is important to understand as it can occur with atmospheric moisture and affects sample purity and the formation of urea side products in polyurethane synthesis.[1][20][21] The reaction proceeds via an unstable carbamic acid intermediate, which decarboxylates to form an amine. This amine can then react with another isocyanate molecule.[21][22][23]

References

- 1. This compound | 123-61-5 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. m-Phenylene diisocyanate [webbook.nist.gov]

- 4. m-Phenylene diisocyanate [webbook.nist.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phenyl isocyanate(103-71-9) 13C NMR spectrum [chemicalbook.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. organomation.com [organomation.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 20. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. chemrxiv.org [chemrxiv.org]

Quantum Chemical Blueprint of 1,3-Phenylene Diisocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Geometry Optimization

The foundational step in the quantum chemical analysis of 1,3-phenylene diisocyanate is the determination of its most stable three-dimensional conformation through geometry optimization. This computational process systematically explores the molecule's potential energy surface to identify the geometry corresponding to the lowest energy, which represents the most stable structure of the molecule.

Experimental Protocols: Geometry Optimization

A prevalent and robust method for geometry optimization of organic molecules like m-PDI is Density Functional Theory (DFT).

-

Software: Gaussian, ORCA, or other comparable quantum chemistry software packages.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted method that provides a good balance between computational cost and accuracy for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set offers a flexible description of the electron distribution and includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for the anisotropic nature of electron density in molecules containing heteroatoms and multiple bonds.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a conformational search to identify low-energy conformers, particularly concerning the rotation of the isocyanate groups relative to the phenyl ring.

-

Subject the lowest-energy conformer to a full geometry optimization without any symmetry constraints.

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies confirms a local minimum.

-

Data Presentation: Optimized Geometrical Parameters (Illustrative)

The following table presents typical bond lengths and angles for a DFT-optimized structure of an aromatic diisocyanate, which would be expected for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 Å |

| C-H | ~1.08 Å | |

| C-N | ~1.39 Å | |

| N=C (isocyanate) | ~1.20 Å | |

| C=O (isocyanate) | ~1.18 Å | |

| Bond Angles | C-C-C (aromatic) | ~120° |

| C-N=C | ~125° | |

| N=C=O | ~175° | |

| Dihedral Angles | C-C-N-C | Variable (describes the rotation of the isocyanate group relative to the ring) |

Vibrational Analysis

Vibrational frequency calculations are crucial for characterizing the optimized molecular structure and for interpreting experimental infrared (IR) and Raman spectra. These calculations predict the frequencies and intensities of the fundamental vibrational modes of the molecule.

Experimental Protocols: Vibrational Frequency Calculation

-

Software: The same quantum chemistry package used for geometry optimization.

-

Method: It is essential to use the same level of theory (e.g., B3LYP/6-311++G(d,p)) as employed for the geometry optimization to ensure consistency.

-

Procedure:

-

Use the optimized geometry of this compound as the input.

-

Perform a frequency calculation.

-

The output will provide the vibrational frequencies (wavenumbers), IR intensities, and Raman activities.

-

Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, it is common practice to apply a scaling factor (typically between 0.96 and 0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.

-

Data Presentation: Vibrational Frequencies and Assignments

The following table provides a comparison of key experimental vibrational frequencies from the NIST gas-phase IR spectrum of this compound with typical calculated frequencies and their assignments for aromatic isocyanates.[1]

| Vibrational Mode | Experimental IR Frequency (cm⁻¹)[1] | Calculated Frequency (Scaled, cm⁻¹) (Illustrative) |

| N=C=O asymmetric stretch | ~2270 | ~2265 |

| Aromatic C=C stretch | ~1600, ~1580 | ~1605, ~1585 |

| Aromatic C-H in-plane bend | ~1100 - 1300 | ~1100 - 1300 |

| C-N stretch | Not clearly resolved | ~1250 |

| Aromatic C-H out-of-plane bend | ~700 - 900 | ~700 - 900 |

| N=C=O bend | ~650 | ~645 |

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and potential applications.

Experimental Protocols: Electronic Property Calculation

-

Software: Aforementioned quantum chemistry packages.

-

Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) and the optimized geometry are used.

-

Calculations:

-

Mulliken Population Analysis: Provides a method for estimating the partial atomic charges, offering insights into the electrostatic potential and reactive sites of the molecule.

-

Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Data Presentation: Electronic Properties (Illustrative)

| Property | Atom/Orbital | Calculated Value (B3LYP/6-311++G(d,p)) |

| Mulliken Atomic Charges | C (isocyanate) | Highly positive |

| O (isocyanate) | Negative | |

| N (isocyanate) | Slightly negative | |

| C (aromatic, bonded to N) | Slightly positive | |

| Other C (aromatic) | Slightly negative to neutral | |

| H | Slightly positive | |

| Frontier Molecular Orbitals | HOMO Energy | -7.0 to -8.0 eV |

| LUMO Energy | -1.0 to -2.0 eV | |

| HOMO-LUMO Gap | 5.0 to 7.0 eV |

Mandatory Visualizations

Caption: Workflow for quantum chemical calculations and experimental validation.

Caption: Logical relationship from theory to application.

References

An In-Depth Technical Guide to 1,3-Phenylene Diisocyanate (CAS 123-61-5) for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Phenylene diisocyanate (m-phenylene diisocyanate) is an aromatic organic compound containing two highly reactive isocyanate functional groups. This bifunctionality makes it a valuable reagent in polymer chemistry, particularly in the synthesis of polyurethanes. For researchers in the life sciences, its reactivity towards nucleophilic amino acid residues presents opportunities for its use as a chemical probe and a cross-linking agent to study protein structure and interactions. This technical guide provides a comprehensive overview of the properties, safety considerations, and potential applications of this compound, with a focus on its utility in a research and drug development context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 123-61-5 |

| Molecular Formula | C₈H₄N₂O₂ |

| Molecular Weight | 160.13 g/mol |

| Appearance | White to light yellow powder or lump |

| Melting Point | 49-51 °C |

| Boiling Point | 121 °C at 25 mmHg |

| Solubility | Soluble in hot benzene; hydrolyzes in water |

| Synonyms | Benzene 1,3-Diisocyanate, m-Phenylene diisocyanate |

Chemical Reactivity and Applications

The isocyanate groups (-N=C=O) of this compound are highly electrophilic and readily react with nucleophiles such as alcohols, amines, and thiols. This high reactivity is the basis for its primary industrial use in the formation of polyurethane polymers.

In a biological research context, this reactivity can be harnessed for several applications:

-

Protein Cross-Linking: As a bifunctional molecule, this compound can act as a cross-linking agent to stabilize protein-protein interactions. By covalently linking interacting proteins, it allows for their identification and the characterization of protein complexes.

-

Chemical Probe for Protein Labeling: The isocyanate groups can be used to covalently label proteins, which can be useful for tracking protein localization or for identifying and characterizing protein-protein interactions.

-

Synthesis of Bioconjugates: It can be used as a linker to conjugate different molecules, such as proteins and other bioactive compounds, for various applications in drug delivery and diagnostics.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as acutely toxic by ingestion and inhalation, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.

Safety Data Summary:

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H317: May cause an allergic skin reaction. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H319: Causes serious eye irritation. | P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician. |

| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |

| H335: May cause respiratory irritation. |

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, amines, alcohols, and strong bases. Keep container tightly closed.

Experimental Protocols

General Protocol for Protein Cross-Linking with this compound

Disclaimer: The following is a generalized protocol and must be optimized for each specific protein complex and experimental setup. The high reactivity of this compound necessitates careful control of reaction conditions to avoid non-specific cross-linking and protein aggregation.

Materials:

-

Purified protein complex in a suitable buffer (e.g., HEPES, phosphate buffer). Note: Avoid amine-containing buffers such as Tris.

-

This compound (CAS 123-61-5)

-

Anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent.

-

Quenching solution (e.g., 1 M glycine or Tris).

-

SDS-PAGE reagents and equipment.

-

Mass spectrometer for protein identification.

Procedure:

-

Preparation of Reagents:

-

Prepare a fresh stock solution of this compound in anhydrous DMSO. The concentration will need to be optimized but a starting point could be in the range of 10-100 mM.

-

Ensure the protein complex is at a suitable concentration (e.g., 1-5 mg/mL) in an appropriate amine-free buffer at a slightly alkaline pH (e.g., pH 7.5-8.5) to facilitate the reaction with lysine residues.

-

-

Cross-Linking Reaction:

-

Add the this compound stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of the cross-linker over the protein will need to be determined empirically, starting with a range from 20:1 to 500:1.

-

Incubate the reaction mixture at room temperature or 4°C with gentle mixing. The incubation time will need to be optimized (e.g., 30 minutes to 2 hours).

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching solution to a final concentration of approximately 50 mM. The primary amines in the quenching solution will react with any excess this compound.

-

Incubate for an additional 15-30 minutes.

-

-

Analysis of Cross-Linked Products:

-

Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to cross-linked protein complexes.

-

Excise the cross-linked bands of interest from the gel.

-

Perform in-gel digestion with a suitable protease (e.g., trypsin).

-

Identify the cross-linked proteins and peptides using mass spectrometry.

-

Caption: General workflow for protein cross-linking using this compound.

Biological Interactions and Signaling Pathways

Diisocyanates, including this compound, are known to be potent sensitizers, particularly for the respiratory tract. The underlying mechanism involves the formation of hapten-protein adducts, which can trigger an immune response.

Mechanism of Diisocyanate-Induced Sensitization:

-

Hapten Formation: Diisocyanates are too small to be immunogenic on their own. Upon entering the body, they act as haptens, covalently binding to endogenous proteins, such as albumin, through their reactive isocyanate groups. This primarily occurs on lysine residues and N-terminal amino groups.

-

Antigen Presentation: These modified proteins (hapten-carrier adducts) are now recognized as foreign by the immune system. Antigen-presenting cells (APCs), such as dendritic cells, process these adducts and present the haptenated peptides on their surface via MHC class II molecules.

-

T-Cell Activation: The presented antigens are recognized by T-helper (Th) cells, leading to their activation and differentiation, predominantly into the Th2 phenotype.

-

Immune Response: Activated Th2 cells release cytokines, such as IL-4 and IL-5. IL-4 stimulates B cells to produce isocyanate-specific IgE antibodies, while IL-5 promotes the activation and recruitment of eosinophils.

-

Sensitization and Elicitation: Upon subsequent exposure to the diisocyanate, the specific IgE antibodies bound to mast cells and basophils become cross-linked, leading to the release of inflammatory mediators (e.g., histamine) and the characteristic symptoms of an allergic reaction, such as asthma.

Caption: Putative signaling pathway for diisocyanate-induced sensitization.

Conclusion

This compound is a highly reactive bifunctional molecule with established applications in polymer science and potential utility in biological research. Its ability to cross-link proteins makes it a candidate tool for studying protein-protein interactions and characterizing protein complexes. However, its hazardous nature necessitates strict adherence to safety protocols. For researchers, the key to successfully employing this reagent lies in the careful optimization of reaction conditions to achieve specific cross-linking without causing protein denaturation or non-specific aggregation. Further research into its specific applications and the development of robust protocols will enhance its value as a tool in drug development and fundamental biological science.

Thermal Stability of 1,3-Phenylene Diisocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Phenylene diisocyanate (1,3-PDI) is an aromatic diisocyanate of interest in polymer synthesis and other specialized applications. A thorough understanding of its thermal stability is paramount for safe handling, storage, and processing, as well as for predicting the performance of materials derived from it. This technical guide provides a comprehensive overview of the thermal stability of 1,3-PDI, addressing its decomposition profile, potential hazardous byproducts, and the standard methodologies for its evaluation.

Introduction to this compound

This compound, a member of the aromatic isocyanate family, is characterized by two isocyanate (-NCO) groups attached to a benzene ring in a meta-position. This molecular structure influences its reactivity and the properties of the polymers it forms. Like other isocyanates, 1,3-PDI is highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and water. This reactivity is the basis for the formation of polyurethanes and polyureas. However, this reactivity also makes it susceptible to thermal degradation, which can lead to the generation of hazardous products and compromise material integrity.

Thermal Stability and Decomposition Profile

The thermal stability of an isocyanate is a critical parameter that dictates its processing window and storage conditions. Upon heating, isocyanates can undergo a variety of reactions, including polymerization and decomposition. For aromatic isocyanates like 1,3-PDI, thermal decomposition can be a complex process.

General guidelines for diisocyanates suggest that slow decomposition can begin at temperatures exceeding 160°C, with rapid decomposition occurring at higher temperatures, leading to the evolution of significant volumes of carbon dioxide and other hazardous byproducts[1]. When heated to high temperatures, containers of diisocyanates may rupture due to the pressure generated by the decomposition vapors[2].

Expected Thermal Decomposition Products

Based on safety data for 1,3-PDI and its isomer 1,4-PDI, the primary products of thermal decomposition and combustion are expected to include:

-

Carbon oxides (CO, CO₂): Incomplete and complete combustion of the organic structure will produce carbon monoxide and carbon dioxide.

-

Nitrogen oxides (NOx): The nitrogen atoms in the isocyanate groups can be oxidized at high temperatures to form various nitrogen oxides.

-

Hydrogen cyanide (HCN): Under certain conditions, highly toxic hydrogen cyanide gas can be formed.[2]

-

Isocyanate vapors: Unreacted or partially decomposed isocyanate monomers can be released as flammable and highly toxic vapors.[2]

The following table summarizes the key thermal hazard information for 1,3-PDI and the analogous 1,4-PDI.

| Property | This compound (Expected) | 1,4-Phenylene Diisocyanate (Analogous Data) |

| Flash Point | 113 °C (235.4 °F) - closed cup[3] | > 113 °C (> 235.4 °F) - closed cup[4] |

| Boiling Point | 121 °C at 25 mmHg[3] | 260 °C[4] |

| Storage Temperature | 2-8°C[3] | - |

| Hazardous Decomposition | Upon heating, may release irritating and toxic gases and vapors.[5] In case of fire, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), and isocyanate vapors.[2][5] | When heated to high temperatures, it decomposes rapidly, generating vapor which can rupture containers. Combustion products include carbon monoxide (CO), carbon dioxide (CO2), isocyanates, and minor amounts of hydrogen cyanide and nitrogen oxides (NOx).[2] |

| Reactivity | Reacts exothermically with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides. Acids and bases can initiate polymerization. Reacts with water to form amines and carbon dioxide.[5] | Incompatible with many classes of compounds, reacting exothermically to release toxic gases. Avoid reaction with water, alcohols, and detergent solutions. Acids and bases initiate polymerization.[2] |

Postulated Thermal Decomposition Pathway

The thermal decomposition of aromatic isocyanates is a complex process that can involve several competing reactions. A generalized pathway is illustrated below. The initial step is often the dissociation of the isocyanate, which can then lead to the formation of various secondary products. The presence of impurities, such as water, can significantly alter the decomposition pathway.

Caption: Generalized thermal decomposition pathway for aromatic isocyanates.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of 1,3-PDI, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed. The following sections detail the typical experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 1,3-PDI begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 1,3-PDI (typically 5-10 mg) is placed into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve, and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in 1,3-PDI, such as melting, crystallization, and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of 1,3-PDI (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles to observe various transitions. For decomposition studies, a heating ramp (e.g., 10 °C/min) from ambient temperature to a temperature beyond the decomposition point is typically used.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, polymerization). The onset temperature, peak temperature, and enthalpy of these transitions are determined.

References

An In-depth Technical Guide to the Solubility of 1,3-Phenylene Diisocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-phenylene diisocyanate (1,3-PDI). Due to its high reactivity, the solubility of 1,3-PDI is a critical parameter in its handling, storage, and application in various chemical syntheses, including the manufacturing of polyurethanes. This document compiles available qualitative and quantitative solubility data, outlines the significant impact of its chemical reactivity on solubility, and provides a detailed experimental protocol for its quantitative determination.

Introduction to this compound

This compound (also known as m-phenylene diisocyanate) is an aromatic diisocyanate with the chemical formula C₈H₄N₂O₂. It is a solid at room temperature, appearing as white to light yellow crystals or lumps.[1][2] The presence of two highly reactive isocyanate (-NCO) groups makes it a valuable monomer for the synthesis of a variety of polymers, most notably polyurethanes. The solubility of 1,3-PDI in organic solvents is a key factor for its use in solution-phase reactions, influencing reaction kinetics, processability, and the properties of the final products.

Solubility of this compound: A Review

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature. This is largely due to the compound's high reactivity, which can complicate straightforward solubility measurements.

Qualitative Solubility

Qualitative assessments indicate that 1,3-PDI exhibits solubility in several common organic solvents. It has been reported to be soluble in acetone and toluene.[1] Furthermore, its solubility in benzene is noted to be enhanced at elevated temperatures, with reports specifying solubility in hot benzene.[1][3]

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The most frequently cited value is its solubility in water.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 0.51 g/L[1] |

Note: The solubility in water is accompanied by hydrolysis.

For comparison, the related isomer 1,4-phenylene diisocyanate is described as soluble in THF, acetone, ethyl acetate, and toluene. While not directly applicable to 1,3-PDI, this suggests that polyesters and other aromatic diisocyanates often require polar aprotic or aromatic hydrocarbon solvents for dissolution.[4]

The Critical Role of Reactivity in Solubility Considerations

The isocyanate groups of 1,3-PDI are highly electrophilic and will react exothermically with a wide range of nucleophiles.[3][5] This reactivity is a critical consideration when discussing its solubility, as the act of "dissolving" in certain solvents may initiate a chemical reaction, thus altering the solute and the properties of the solution.

Key reactions to consider include:

-

With Water: 1,3-PDI hydrolyzes in water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of 1,3-PDI to form a urea linkage.[3][5] This reactivity makes true aqueous solubility difficult to measure and maintain.

-

With Alcohols: Alcohols react with isocyanates to form urethanes. This reaction is the basis for polyurethane chemistry. Solvents containing hydroxyl groups (e.g., ethanol, methanol) are not suitable for dissolving 1,3-PDI without a chemical reaction occurring.[5]

-

With Amines: Primary and secondary amines react rapidly with isocyanates to form ureas.[5]

-

Other Reactive Species: 1,3-PDI is also incompatible with aldehydes, ketones, mercaptans, phenols, and peroxides.[3][5]

Due to this high reactivity, inert solvents are required for the non-reactive dissolution of 1,3-PDI. Suitable inert solvents for handling and solubility determination would primarily include aromatic hydrocarbons (e.g., toluene, xylene) and some polar aprotic solvents (e.g., acetone, tetrahydrofuran), provided they are anhydrous.

Experimental Protocol for Determining the Solubility of this compound

Given the lack of extensive quantitative data, researchers may need to determine the solubility of 1,3-PDI in specific solvents for their applications. A robust method for this involves the preparation of a saturated solution followed by the quantification of the dissolved 1,3-PDI via titration to determine the isocyanate content. This method is adapted from standard procedures for determining the NCO content of isocyanate-containing materials.[6][7]

Principle

An excess of this compound is equilibrated with the solvent of interest at a constant temperature to create a saturated solution. A filtered aliquot of the saturated solution is then treated with a known excess of di-n-butylamine. The di-n-butylamine reacts with the isocyanate groups of the dissolved 1,3-PDI. The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid. The amount of 1,3-PDI in the aliquot can then be calculated, and from this, the solubility can be determined.

Materials and Reagents

-

This compound (analytical grade)

-

Solvent of interest (anhydrous)

-

Toluene (anhydrous)

-

Di-n-butylamine solution (e.g., 1 M in anhydrous toluene)

-

Hydrochloric acid (standardized, e.g., 1 M aqueous or in methanol)

-

Acetone or other suitable co-solvent

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Volumetric flasks and pipettes

-

Burette

-

Potentiometric titrator with a suitable electrode or a visual indicator (e.g., bromophenol blue)

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

Experimental Workflow

Figure 1: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed flask.

-

Place the flask in a constant temperature bath and stir the suspension for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature and immediately filter it through a syringe filter to remove any suspended particles.

-

-

Reaction:

-

In a separate flask, add a precisely measured volume of the di-n-butylamine solution.

-

Add the filtered aliquot of the saturated 1,3-PDI solution to the di-n-butylamine solution.

-

Seal the flask and allow the reaction to proceed with gentle stirring for at least 15 minutes.[6]

-

-

Titration:

-

Add a suitable co-solvent like acetone to the reaction mixture to ensure all components remain in solution during the titration.[6]

-

Titrate the solution with the standardized hydrochloric acid. The endpoint can be determined potentiometrically (a sharp change in pH) or with a visual indicator.

-

Record the volume of HCl used.

-

-

Blank Determination:

-

Perform a blank titration using the same volume of the di-n-butylamine solution and the pure solvent (without dissolved 1,3-PDI) following the same procedure. This is crucial to determine the initial amount of di-n-butylamine.

-

Calculation

The solubility of this compound can be calculated using the following formulas:

-

Moles of HCl for the sample (n_HCl_sample): n_HCl_sample = C_HCl × V_HCl_sample where C_HCl is the concentration of the standardized HCl and V_HCl_sample is the volume of HCl used in the sample titration.

-

Moles of HCl for the blank (n_HCl_blank): n_HCl_blank = C_HCl × V_HCl_blank where V_HCl_blank is the volume of HCl used in the blank titration.

-

Moles of di-n-butylamine reacted (n_DBA_reacted): n_DBA_reacted = n_HCl_blank - n_HCl_sample

-

Moles of 1,3-PDI in the aliquot (n_PDI): Since one mole of 1,3-PDI reacts with two moles of di-n-butylamine: n_PDI = n_DBA_reacted / 2

-

Solubility (S) in g/L: S = (n_PDI × MW_PDI) / V_aliquot where MW_PDI is the molecular weight of 1,3-PDI (160.13 g/mol ) and V_aliquot is the volume of the filtered aliquot of the saturated solution.

Logical Relationships in Solubility Determination

The determination of solubility for a reactive compound like 1,3-PDI involves a series of dependent steps. The following diagram illustrates the logical flow and dependencies in the experimental design.

Figure 2: Logical dependencies for accurate solubility determination of this compound.

Conclusion

The solubility of this compound is a crucial yet under-documented physical property. While qualitatively soluble in solvents like acetone, toluene, and hot benzene, quantitative data remains sparse. The inherent reactivity of the isocyanate functional groups necessitates the use of inert, anhydrous solvents for any dissolution that is not intended to be part of a chemical reaction. The experimental protocol detailed in this guide, based on the well-established method of NCO content determination, provides a reliable means for researchers to determine the solubility of 1,3-PDI in specific solvents of interest. Accurate determination of solubility is paramount for the effective and safe use of this important chemical intermediate in research and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,3-二异苯氰酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 123-61-5 [chemicalbook.com]

- 4. US4789718A - Polyurethanes soluble or dissolved in aromatic hydrocarbons, a process for their preparation and their use - Google Patents [patents.google.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. xylem.com [xylem.com]

- 7. xylemanalytics.com [xylemanalytics.com]

An In-depth Technical Guide to the Reaction Kinetics of 1,3-Phenylene Diisocyanate with Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the reaction kinetics between 1,3-phenylene diisocyanate (1,3-PDI) and various diols, a fundamental reaction in the synthesis of polyurethanes. Due to the limited availability of specific kinetic data for 1,3-PDI in publicly accessible literature, this guide also incorporates data from analogous aromatic diisocyanate systems, such as tolylene-2,4-diisocyanate (TDI), to provide a comparative framework for understanding the reaction dynamics.

Introduction to Urethane Reaction Kinetics

The reaction between an isocyanate and a hydroxyl group to form a urethane linkage is the cornerstone of polyurethane chemistry. The rate of this reaction is influenced by several factors, including the structure and reactivity of the diisocyanate and diol, the presence and type of catalyst, the solvent polarity, and the reaction temperature. Understanding these kinetic parameters is crucial for controlling the polymerization process and tailoring the final properties of the polyurethane material for various applications, including those in the biomedical and pharmaceutical fields.

The reaction is generally considered to be second-order, with the rate being dependent on the concentrations of both the isocyanate and hydroxyl groups.[1] The reaction mechanism involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon atom of the isocyanate group.

Quantitative Kinetic Data

The following table summarizes the available effective rate constants for the reaction of aromatic diisocyanates with 1,3-butanediol and 1,4-butanediol. While specific data for this compound is sparse, the data for tolylene-2,4-diisocyanate (TDI) provides a valuable reference for the reactivity of an aromatic diisocyanate. The reactions were studied using the interaction of hexamethylene diisocyanate, 4,4′-diphenylmethane diisocyanate, and tolylene 2,4-diisocyanate with the chain-extending-agents 1,3-and 1,4-butanediol.[2]

| Diisocyanate | Diol | Catalyst | Catalyst Conc. (mol/L) | Effective Rate Constant, k_eff_ (x 10^5 L/(g-equiv s)) |

| Tolylene-2,4-diisocyanate (TDI) | 1,3-Butanediol | Dibutyltin dilaurate | 1.0 | 3.5 |

| Tolylene-2,4-diisocyanate (TDI) | 1,4-Butanediol | Dibutyltin dilaurate | 1.0 | 4.0 |

Table 1: Effective rate constants for the reaction of TDI with butanediols. Data extracted from a study on the kinetics of diisocyanate reactions with chain-extending agents.[2]

Experimental Protocols